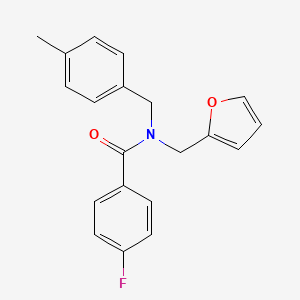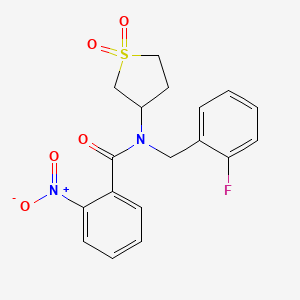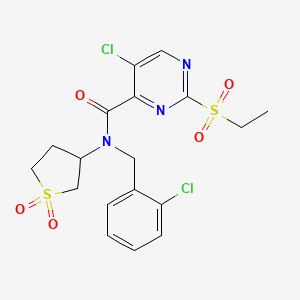
5-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-furamide is a synthetic organic compound It is characterized by the presence of a bromine atom, a dimethylphenyl group, a dioxido-dihydrothienyl group, and a furamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-furamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylphenylamine, 2-furoic acid, and brominating agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process might include steps like bromination, amide formation, and purification through crystallization or chromatography. Safety measures and environmental considerations are crucial in industrial settings to handle hazardous chemicals and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the dioxido-dihydrothienyl group.
Reduction: Reduction reactions might target the bromine atom or the carbonyl group in the furamide moiety.
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, such compounds could be studied for their potential as enzyme inhibitors or receptor ligands. Their interactions with biological macromolecules can provide insights into their mechanism of action.
Medicine
Medicinal chemistry applications might include the development of new drugs. The compound’s structure could be optimized for better efficacy and reduced toxicity.
Industry
In the industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-furamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-phenyl-2-furamide: Lacks the dimethyl and dioxido-dihydrothienyl groups.
N-(3,5-dimethylphenyl)-2-furamide: Lacks the bromine and dioxido-dihydrothienyl groups.
5-bromo-N-(3,5-dimethylphenyl)-2-furamide: Lacks the dioxido-dihydrothienyl group.
Uniqueness
The uniqueness of 5-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-furamide lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H16BrNO4S |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
5-bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16BrNO4S/c1-11-7-12(2)9-14(8-11)19(13-5-6-24(21,22)10-13)17(20)15-3-4-16(18)23-15/h3-9,13H,10H2,1-2H3 |
Clave InChI |
KBHRAUMMEDHESN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(O3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11413135.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11413138.png)
![3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413150.png)


![2-{[3-(4-chlorophenoxy)propyl]sulfanyl}-5-methyl-1H-benzimidazole](/img/structure/B11413169.png)
![3-hydroxy-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413174.png)
![2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11413189.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413192.png)
![Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11413197.png)
![5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11413206.png)
![3-cyclopentyl-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413209.png)
![Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11413212.png)
